molecular formula C22H22O4 B12946689 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol

2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol

Cat. No.: B12946689
M. Wt: 350.4 g/mol
InChI Key: RFFRSXLCDJIMSR-UHFFFAOYSA-N
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Description

2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol is a chemical compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.312 g/mol . It is known for its unique structure, which includes multiple phenyl groups and a hydroxyethoxy group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves large-scale etherification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenyl groups can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of ether derivatives with various substituents.

Scientific Research Applications

2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its multiple phenyl groups and hydroxyethoxy functionality, which provide versatility in chemical reactions and applications. Its ability to undergo various types of reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol

InChI

InChI=1S/C22H22O4/c23-13-15-25-21-9-5-19(6-10-21)17-1-2-18(4-3-17)20-7-11-22(12-8-20)26-16-14-24/h1-12,23-24H,13-16H2

InChI Key

RFFRSXLCDJIMSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO

Origin of Product

United States

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